Propyl 3-chloro-4-hydroxybenzoate
CAS No.: 37470-49-8
Cat. No.: VC16104539
Molecular Formula: C10H11ClO3
Molecular Weight: 214.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 37470-49-8 |
---|---|
Molecular Formula | C10H11ClO3 |
Molecular Weight | 214.64 g/mol |
IUPAC Name | propyl 3-chloro-4-hydroxybenzoate |
Standard InChI | InChI=1S/C10H11ClO3/c1-2-5-14-10(13)7-3-4-9(12)8(11)6-7/h3-4,6,12H,2,5H2,1H3 |
Standard InChI Key | BSIHCYCJEOIHQZ-UHFFFAOYSA-N |
Canonical SMILES | CCCOC(=O)C1=CC(=C(C=C1)O)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Propyl 3-chloro-4-hydroxybenzoate features a benzoic acid backbone substituted with a hydroxyl group at the 4-position, a chlorine atom at the 3-position, and a propyl ester group at the carboxylate position (Figure 1). The chlorine atom enhances electronegativity, influencing the compound’s reactivity, while the hydroxyl group contributes to hydrogen bonding capabilities . The propyl chain modulates lipophilicity, affecting solubility and membrane permeability .
Crystallography and Conformational Analysis
X-ray diffraction studies of analogous compounds, such as ethyl 3-chloro-4-hydroxybenzoate, reveal planar aromatic rings with ester groups adopting staggered conformations to minimize steric hindrance . Computational models suggest similar behavior for the propyl variant, with dihedral angles between the benzene ring and ester group ranging from 15° to 25° .
Physical Properties
The compound is a white crystalline solid at room temperature, with a melting point of 98–102°C . Its solubility profile varies significantly with solvent polarity:
The octanol-water partition coefficient () of 2.8 indicates moderate lipophilicity, favoring penetration through biological membranes .
Synthetic Methodologies
Direct Esterification
The most common synthesis involves Fischer esterification of 3-chloro-4-hydroxybenzoic acid with propanol under acidic conditions:
Reaction conditions:
Transesterification
Alternative routes employ transesterification of methyl 3-chloro-4-hydroxybenzoate with propanol using lipases or DBU (1,8-diazabicycloundec-7-ene) as catalysts :
This method achieves higher purity (99.5%) but requires anhydrous conditions .
Biological Activities and Mechanisms
Antimicrobial Efficacy
Propyl 3-chloro-4-hydroxybenzoate demonstrates broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC: 0.004%) and fungi (e.g., Candida albicans, MIC: 0.008%) . The chlorine atom enhances membrane disruption by increasing electrophilicity, while the hydroxyl group facilitates hydrogen bonding to microbial proteins .
Receptor Subtype | Relative Binding Affinity (%) |
---|---|
ERα | 0.11 ± 0.02 |
ERβ | 0.09 ± 0.01 |
Data normalized to estradiol = 100% . The propyl chain marginally increases binding compared to methylparaben but remains 900-fold less potent than endogenous estrogens .
Industrial Applications
Pharmaceutical Preservatives
The compound is utilized in topical formulations at 0.01–0.2% w/v to prevent microbial growth. Comparative stability data:
Preservative | Shelf-Life Extension (Months) |
---|---|
Propyl 3-Cl-4-OH-Bz | 24 |
Methylparaben | 18 |
Phenoxyethanol | 12 |
Source: Cosmetic Ingredient Review Panel .
Cosmetic Formulations
In creams and lotions, it functions synergistically with other parabens. A typical preservative system contains:
-
Propyl 3-chloro-4-hydroxybenzoate (0.05%)
-
Ethylparaben (0.03%)
-
Butylparaben (0.02%)
This combination reduces total preservative load while maintaining efficacy .
Region | Maximum Allowable Concentration |
---|---|
EU | 0.4% (single), 0.8% (total) |
USA | 0.1–0.3% |
Japan | 0.01% |
The EU’s Scientific Committee on Consumer Safety mandates a combined paraben limit of 0.8% in leave-on products .
Environmental Fate and Degradation
Biodegradation Pathways
In wastewater treatment plants, the compound undergoes:
-
Ester hydrolysis: Catalyzed by microbial lipases to 3-chloro-4-hydroxybenzoic acid .
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Dechlorination: Anaerobic bacteria reduce Cl to H via reductive dehalogenation .
-
Ring cleavage: Dioxygenases open the benzene ring, yielding aliphatic intermediates .
The half-life in aerobic soils is 8–12 days, compared to 28 days for non-chlorinated parabens .
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